

A Technical Guide to the Physiological Effects of L-Ornithine Hydrochloride Supplementation

Author: BenchChem Technical Support Team. **Date:** December 2025

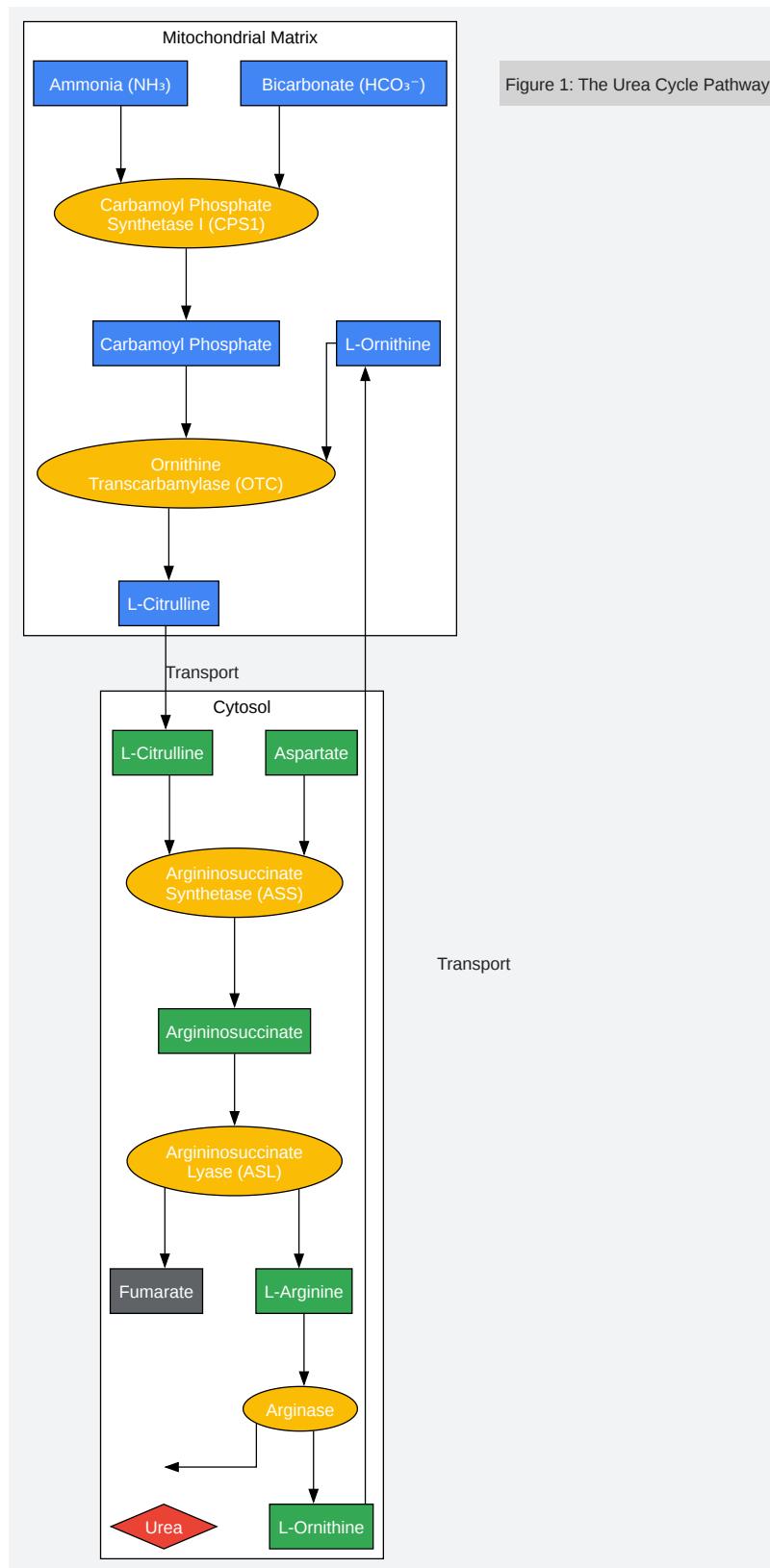
Compound of Interest

Compound Name: *L-Ornithine hydrochloride*

Cat. No.: B7775973

[Get Quote](#)

Abstract


L-Ornithine, a non-proteinogenic amino acid, is a critical intermediate in the urea cycle, the primary metabolic pathway for ammonia detoxification.^{[1][2]} Supplementation with **L-Ornithine hydrochloride** has garnered significant interest within the scientific and medical communities for its potential physiological effects, which extend beyond its foundational role in nitrogen metabolism. Clinical and preclinical studies have demonstrated its influence on endocrine function, particularly the stimulation of growth hormone release, as well as its capacity to modulate the stress response and improve sleep quality.^{[3][4]} Furthermore, its role in ammonia buffering has been investigated in the context of physical exercise and fatigue reduction.^{[5][6]} This technical guide provides a comprehensive overview of the core mechanisms of action, summarizes key clinical findings with quantitative data, details the experimental protocols of pivotal studies, and presents the toxicological profile of **L-Ornithine hydrochloride**. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic and physiological modulators.

Core Mechanisms of Action

The physiological effects of **L-Ornithine hydrochloride** are primarily rooted in three distinct biochemical pathways: its central role in the urea cycle, its ability to stimulate growth hormone secretion, and its modulation of the hypothalamic-pituitary-adrenal (HPA) axis.

Ammonia Detoxification and the Urea Cycle

The most well-established function of L-Ornithine is its role as a key intermediate in the urea cycle (also known as the ornithine cycle).^[7] This metabolic pathway, occurring predominantly in the liver, is essential for converting ammonia—a toxic byproduct of protein and amino acid catabolism—into urea, a less toxic compound that can be safely excreted by the kidneys.^[8] L-Ornithine acts as a carrier molecule within this cycle.^{[2][9]} In the mitochondria of hepatocytes, L-Ornithine combines with carbamoyl phosphate to form citrulline, a reaction catalyzed by ornithine transcarbamylase (OTC).^[10] Following a series of reactions in the cytosol, L-Ornithine is regenerated as L-Arginine is cleaved to produce urea.^{[7][11]} By enhancing the efficiency of this cycle, L-Ornithine supplementation can facilitate the removal of excess ammonia, a mechanism of particular importance in conditions of high protein turnover, such as intense physical exercise or hepatic insufficiency.^{[1][12][13]}

[Click to download full resolution via product page](#)

Figure 1: The Urea Cycle Pathway

Stimulation of Growth Hormone Release

Several studies have indicated that oral **L-Ornithine hydrochloride** supplementation can act as a secretagogue for growth hormone (GH).[4][14] This effect appears to be dose-dependent, with higher doses (e.g., 170 mg/kg of body mass) eliciting a significant increase in serum GH levels, particularly following physical exercise.[4][14] The underlying mechanism is not fully elucidated but is thought to involve the ghrelin system.[15][16] Research in animal models suggests that L-Ornithine administration may increase the expression of ghrelin, a peptide hormone that stimulates GH release from the pituitary gland by acting on the growth hormone secretagogue receptor (GHS-R).[15][16] This action is potentially mediated through the sympathetic nervous system.[16]

[Click to download full resolution via product page](#)

Figure 2: Proposed L-Ornithine-Mediated GH Release

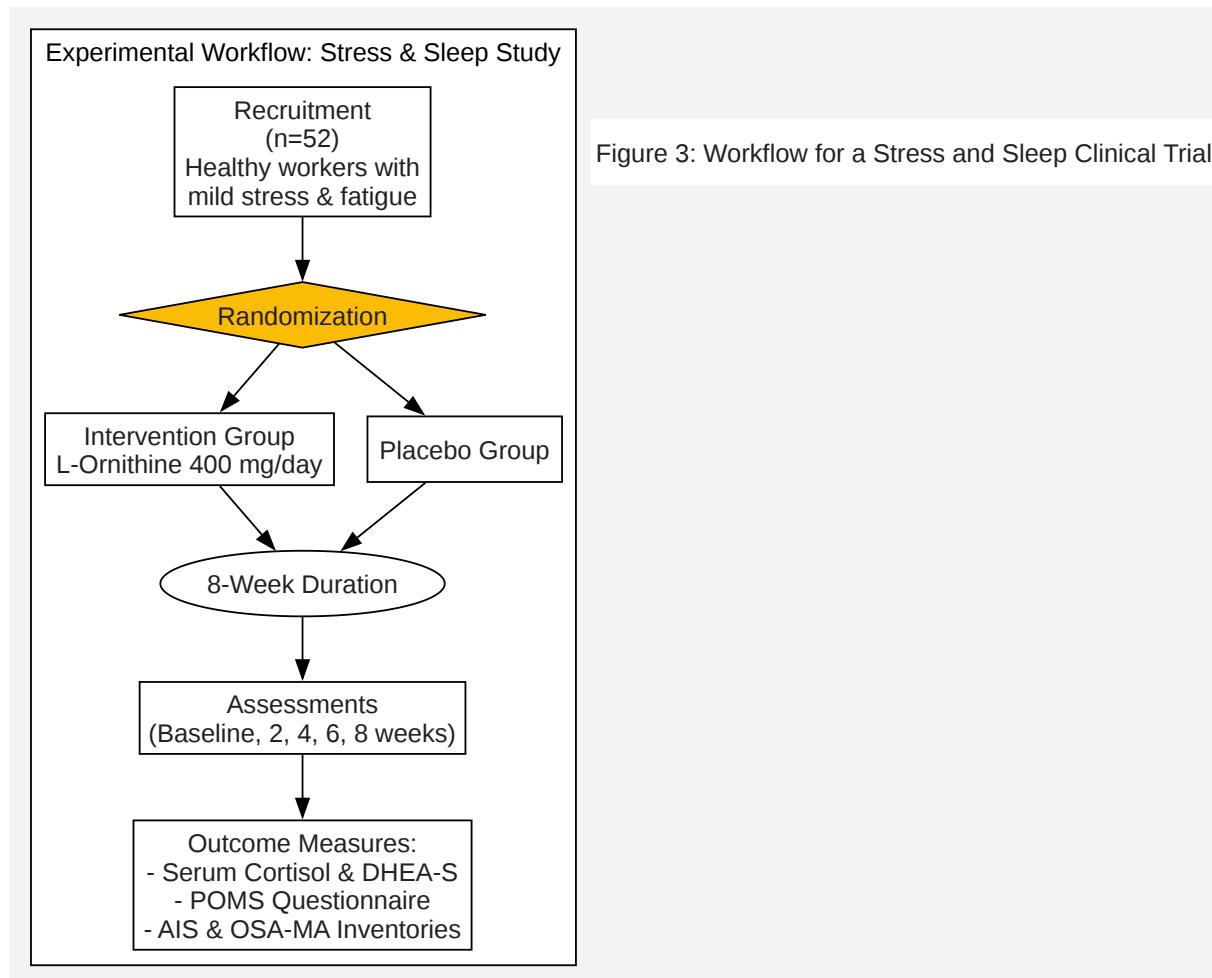
Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

L-Ornithine supplementation has been shown to alleviate stress and improve sleep quality, effects which are linked to its modulation of the HPA axis.[3][17][18] Clinical trials have demonstrated that daily intake of L-Ornithine can significantly decrease serum levels of cortisol, the primary stress hormone.[3][18] Furthermore, it has been observed to improve the ratio of cortisol to dehydroepiandrosterone-sulfate (DHEA-S), an important biomarker of stress and adrenal function.[3][18] An imbalanced cortisol/DHEA-S ratio is often associated with physical and psychiatric stress. By mitigating the hyperactivity of the HPA axis, L-Ornithine may help relieve stress and improve fatigue-related symptoms.[3][18]

Physiological Effects and Clinical Evidence

Effects on Stress and Sleep Quality

Clinical evidence suggests that **L-Ornithine hydrochloride** can be an effective agent for stress reduction and sleep quality improvement in healthy individuals experiencing fatigue.[3][17][19] A randomized controlled trial found that supplementation significantly reduced serum cortisol levels and improved subjective measures of sleep.[3][18]


Table 1: Summary of Clinical Data on Stress and Sleep

Parameter	L-Ornithine Group	Placebo Group	p-value	Study
Dosage	400 mg/day for 8 weeks	Placebo	N/A	Mika et al., 2014[3]
Participants	26 healthy workers	26 healthy workers	N/A	Mika et al., 2014[3]
Serum Cortisol	Significantly decreased	No significant change	< 0.05	Mika et al., 2014[3]
Cortisol/DHEA-S Ratio	Significantly decreased	No significant change	< 0.05	Mika et al., 2014[3]
Anger-Hostility (POMS)	Significantly improved vs. placebo at weeks 2 & 6	No significant change	< 0.05	Mika et al., 2014[18]

| Sleep Quality (AIS) | Significantly improved vs. placebo at week 4 | No significant change | < 0.05 | Mika et al., 2014[18] |

The study conducted by Mika et al. (2014) was a randomized, double-blind, placebo-controlled clinical trial.[3] Fifty-two healthy Japanese adults who reported experiencing mild stress and fatigue were recruited.[3] Participants were randomly assigned to receive either L-Ornithine (400 mg/day) or a placebo orally for 8 weeks.[3] The primary endpoints were serum stress markers (cortisol and DHEA-S) and subjective assessments of mood and sleep quality.[3] Mood was evaluated using the Profile of Mood States (POMS), while sleep quality was

assessed with the Athens Insomnia Scale (AIS) and the Ogri-Shirakawa-Azumi sleep inventory MA version (OSA-MA).[3]

[Click to download full resolution via product page](#)

Figure 3: Workflow for a Stress and Sleep Clinical Trial

Effects on Endocrine Function: Growth Hormone

L-Ornithine hydrochloride supplementation has been demonstrated to augment GH secretion, an effect of significant interest for applications in sports nutrition and muscle physiology.[4][12] This response is particularly pronounced after resistance exercise and at higher dosages.[4][14]

Table 2: Summary of Clinical Data on Growth Hormone Secretion

Parameter	L-Ornithine Condition	Placebo/Control Condition	% Change / p-value	Study
Dosage	170 mg/kg body mass	40 & 100 mg/kg	~150-300% increase vs. controls	Bucci et al.[4][14]
GH at 90 min	Significantly elevated	No significant change	~350% increase vs. baseline	Bucci et al.[4][14]
Participants	Bodybuilders	Bodybuilders	N/A	Bucci et al.[4][14]
GH Change (Post-Exercise)	Significantly greater increase	Lower increase	p = 0.044	Demura et al.[4][14]
Serum Ornithine	~500% increase	No significant change	p < 0.001	Demura et al.[14]

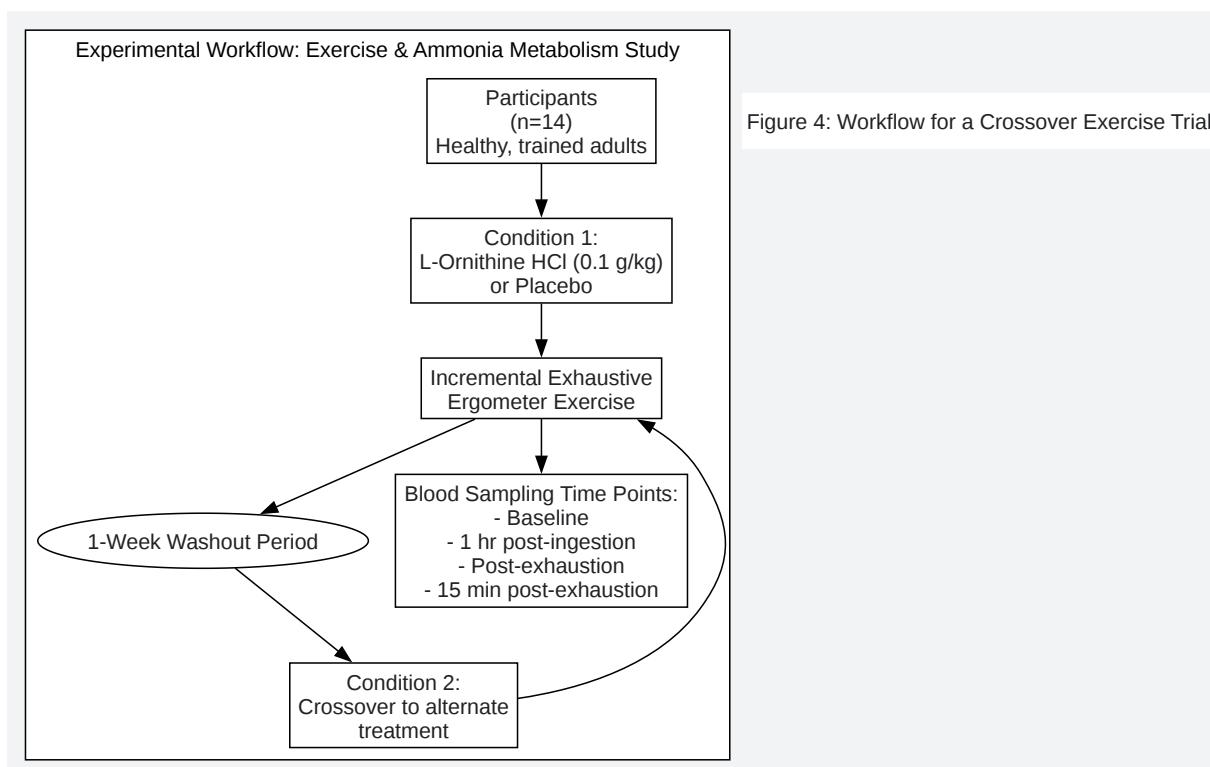
| Participants| 10 untrained young males | 10 untrained young males | N/A | Demura et al.[4][14]

|

The study by Demura et al. investigated the effect of **L-Ornithine hydrochloride** on GH secretion following strength training in 10 healthy young men without regular high-intensity exercise habits.[4][14] A randomized, crossover design was employed where subjects ingested either **L-Ornithine hydrochloride** or a placebo, with a one-week washout period between conditions.[4] Following ingestion, subjects performed biceps curl strength training.[4] Serum GH and ornithine levels were measured before ingestion and 30 minutes after the completion of the training session.[4][14]

Effects on Exercise Performance and Fatigue

L-Ornithine's role in the urea cycle suggests a potential benefit in athletic performance by enhancing the clearance of ammonia, which accumulates during intense exercise and contributes to fatigue.[12][20] While some studies suggest L-Ornithine can attenuate subjective fatigue and improve energy metabolism, its effect on direct performance metrics is less clear.[5][6]


Table 3: Summary of Clinical Data on Ammonia Metabolism During Exercise

Parameter	L-Ornithine Condition (0.1 g/kg)	Placebo Condition	p-value	Study
Participants	14 healthy young adults	14 healthy young adults	N/A	Demura et al., 2010[5]
Plasma Ammonia (Just after exhaustion)	Significantly higher	Lower	< 0.05	Demura et al., 2010[5]
Plasma Ammonia (15 min post-exhaustion)	Significantly higher	Lower	< 0.05	Demura et al., 2010[5]
Plasma Glutamate (Post-exhaustion)	Significantly higher	Lower	< 0.05	Demura et al., 2010[5]
Performance (Time to exhaustion)	No significant difference	No significant difference	N/A	Demura et al., 2010[5]

Note: Higher ammonia and glutamate levels in the ornithine group were interpreted by the authors as an increased capacity to buffer and transport ammonia.[5]

This study utilized a double-blind, placebo-controlled, crossover design with 14 healthy, trained young adults.[5] Participants ingested either **L-Ornithine hydrochloride** (0.1 g/kg body mass)

or a placebo one hour before performing an incremental exhaustive exercise test on a bicycle ergometer.^[5] Blood samples were collected at four time points: before ingestion, one hour after ingestion, immediately after exhaustion, and 15 minutes after exhaustion.^[5] Measured parameters included serum ornithine, ammonia, urea, lactic acid, and glutamate, alongside performance metrics like maximal oxygen uptake and time to exhaustion.^[5]

[Click to download full resolution via product page](#)

Figure 4: Workflow for a Crossover Exercise Trial

Safety and Toxicology

L-Ornithine hydrochloride is generally considered safe for oral consumption. Toxicological assessments, including in vitro genotoxicity assays and subchronic in vivo studies, have not revealed significant safety concerns.[21][22]

Table 4: Summary of Pre-clinical and Clinical Safety Data

Study Type	Model	Dosage	Key Findings	Reference
Genotoxicity	Bacterial Reverse Mutation Assay	Up to 5000 μ g/plate	No evidence of genotoxicity	Ishida et al., 2013[21]
	Chromosome Aberration Test	Up to 1686 μ g/mL	No evidence of genotoxicity	Ishida et al., 2013[21]
	Rats (90 days)	1.25%, 2.5%, 5.0% in diet	NOAEL: 3445 mg/kg/day (males), 3986 mg/kg/day (females)	Ishida et al., 2013[21][22]
	Rats	N/A	LD50: ~10 g/kg body weight	Breglia et al., 1973[23][24]

| Subchronic Tolerance | Healthy Adult Males (4 weeks) | Graded up to 12 g/day | NOAEL: 12 g/day | Unnamed Clinical Trial[25] |

Experimental Protocol: 90-Day Rat Toxicity Study

In the study by Ishida et al. (2013), Sprague-Dawley rats were administered L-Ornithine monohydrochloride mixed in their basal diet at concentrations of 0% (control), 1.25%, 2.5%, or 5.0% for 90 days.[21] Throughout the study, researchers monitored for changes in body weight, food and water consumption, and clinical signs.[21] Comprehensive hematology, blood chemistry, and urinalysis were conducted.[21] At the conclusion of the 90-day period, a full

necropsy and histopathological examination of organs were performed to identify any treatment-related adverse effects.[21] The No-Observed-Adverse-Effect Level (NOAEL) was established based on these comprehensive findings.[21]

Conclusion

L-Ornithine hydrochloride supplementation exerts a range of physiological effects primarily through its integral role in the urea cycle, its stimulation of the endocrine system, and its modulation of the HPA axis. The evidence strongly supports its function in ammonia detoxification, which is beneficial for both hepatic health and potentially for mitigating exercise-induced fatigue.[5][8] Its capacity to stimulate growth hormone release presents a compelling area for further research in sports medicine and endocrinology.[4][14] Furthermore, its demonstrated effects on reducing stress markers and improving sleep quality highlight its potential as a nutraceutical for managing stress in healthy populations.[3][17] With a robust safety profile established through both preclinical and clinical studies, **L-Ornithine hydrochloride** stands as a well-tolerated compound with multifaceted therapeutic and performance-enhancing potential, warranting continued investigation for drug development and clinical applications.[21][25]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]
- 2. What is the mechanism of Ornithine? [synapse.patsnap.com]
- 3. Randomised controlled trial of the effects of L-ornithine on stress markers and sleep quality in healthy workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 5. The effect of L-ornithine hydrochloride ingestion on performance during incremental exhaustive ergometer bicycle exercise and ammonia metabolism during and after exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. L-ornithine supplementation attenuates physical fatigue in healthy volunteers by modulating lipid and amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urea cycle - Wikipedia [en.wikipedia.org]
- 8. caringsunshine.com [caringsunshine.com]
- 9. What is Ornithine used for? [synapse.patsnap.com]
- 10. Urea Cycle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Unveiling Ornithine: Beyond the Urea Cycle, A Multifaceted Player in Health -MetwareBio [metwarebio.com]
- 12. nbinno.com [nbinno.com]
- 13. Articles [globalrx.com]
- 14. The effect of L-ornithine hydrochloride ingestion on human growth hormone secretion after strength training [scirp.org]
- 15. Temporal patterns of increased growth hormone secretion in mice after oral administration of L-ornithine: possible involvement of ghrelin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. L-Ornithine stimulates growth hormone release in a manner dependent on the ghrelin system - Food & Function (RSC Publishing) [pubs.rsc.org]
- 17. 400-mg capsule of L-ornithine improves sleep – IronMag Bodybuilding & Fitness Blog [dev.ironmagazine.com]
- 18. Randomised controlled trial of the effects of L-ornithine on stress markers and sleep quality in healthy workers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. naturalhealthresearch.org [naturalhealthresearch.org]
- 20. ergo-log.com [ergo-log.com]
- 21. Genotoxicity and subchronic oral toxicity of L-ornithine monohydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Safety assessment of L-ornithine oral intake in healthy subjects: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. Subchronic tolerance trials of graded oral supplementation with ornithine hydrochloride or citrulline in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [A Technical Guide to the Physiological Effects of L-Ornithine Hydrochloride Supplementation]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7775973#physiological-effects-of-l-ornithine-hydrochloride-supplementation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com